N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
“N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” is a synthetic organic compound that features a pyridine ring, a thiophene ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound can be functionalized at the 3-position with a suitable leaving group.
Formation of the Thiophene Derivative: Similarly, a thiophene derivative can be functionalized at the 2-position.
Coupling Reaction: The pyridine and thiophene derivatives can be coupled using a cross-coupling reaction, such as a Suzuki or Stille coupling.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized derivatives, reduced amines, or substituted pyridine/thiophene compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Its electronic properties might make it useful in organic electronics or photovoltaics.
Biology and Medicine
Drug Development:
Biological Probes: Could be used as a probe in biochemical assays.
Industry
Polymer Science: May be used in the synthesis of conductive polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, involving charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- N-(pyridin-3-ylmethyl)-N-(2-(furan-2-yl)ethyl)thiophene-3-carboxamide
Uniqueness
The unique combination of pyridine and thiophene rings with a carboxamide group may confer distinct electronic and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(15-6-10-21-13-15)19(8-5-16-4-2-9-22-16)12-14-3-1-7-18-11-14/h1-4,6-7,9-11,13H,5,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSASVBQKNVXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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